L-Nio dihydrochloride
Overview
Description
L-NIO dihydrochloride, also known as N5-(1-Iminoethyl)-L-ornithine dihydrochloride, is a potent, non-selective, and NADPH-dependent inhibitor of nitric oxide synthase (NOS). This compound inhibits all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). It is widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes .
Mechanism of Action
Target of Action
The primary targets of L-Nio dihydrochloride are the nitric oxide synthases (NOS), specifically the neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms . These enzymes are responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
this compound interacts with its targets (nNOS, eNOS, and iNOS) by inhibiting their activity . This inhibition results in a decrease in the production of nitric oxide, thereby affecting the physiological processes that NO is involved in .
Biochemical Pathways
By inhibiting NOS, this compound affects the nitric oxide pathway. Nitric oxide is a key player in the regulation of vascular tone and blood flow . Therefore, the inhibition of NOS can lead to changes in blood pressure and other cardiovascular parameters .
Result of Action
The inhibition of NOS by this compound leads to a decrease in the production of nitric oxide . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, in the cardiovascular system, a decrease in NO production can lead to vasoconstriction and an increase in blood pressure .
Biochemical Analysis
Biochemical Properties
L-Nio dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit nitric oxide synthases, which are enzymes responsible for the production of nitric oxide . The Ki values for nNOS, eNOS, and iNOS are 1.7, 3.9, and 3.9 μM, respectively . This interaction with nitric oxide synthases highlights the role of this compound in biochemical reactions.
Cellular Effects
This compound has been found to have distinct effects on various types of cells and cellular processes. For instance, it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In the context of vascular tissues, this compound has been shown to influence perivascular sympathetic neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a nitric oxide synthase inhibitor, it binds to these enzymes and inhibits their activity, thereby reducing the production of nitric oxide . This interaction at the molecular level is crucial for its effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the inhibition of nitric oxide synthase by this compound can influence various cellular processes over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to cause a dose-dependent increase in mean arterial blood pressure in rats . Specific studies on the threshold effects or potential toxic effects at high doses are currently limited.
Metabolic Pathways
This compound is involved in the nitric oxide synthesis pathway, where it interacts with nitric oxide synthases . By inhibiting these enzymes, it can affect metabolic flux and the levels of nitric oxide, a critical signaling molecule in various physiological processes.
Subcellular Localization
The subcellular localization of this compound is also not well-defined. Nitric oxide synthases, the primary targets of this compound, are found in various cellular compartments, including the cytosol and the mitochondria . Therefore, it is plausible that this compound may also be found in these locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-NIO dihydrochloride is synthesized through a multi-step process starting from L-ornithine. The key steps involve the protection of the amino group, followed by the introduction of the iminoethyl group. The final product is obtained by deprotection and purification steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The production is carried out under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: L-NIO dihydrochloride primarily undergoes inhibition reactions with nitric oxide synthase enzymes. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory action on NOS .
Common Reagents and Conditions: The inhibition of NOS by this compound is facilitated by its interaction with the enzyme’s active site. The reaction conditions involve physiological pH and temperature, making it suitable for in vivo and in vitro studies .
Major Products Formed: The primary product of the reaction between this compound and NOS is the inhibited enzyme complex. This complex prevents the synthesis of nitric oxide, thereby modulating various biological processes .
Scientific Research Applications
L-NIO dihydrochloride is extensively used in scientific research due to its potent inhibitory action on nitric oxide synthase. Some of its key applications include:
Chemistry: Used to study the role of nitric oxide in chemical reactions and signaling pathways.
Biology: Helps in understanding the physiological and pathological roles of nitric oxide in various biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide plays a critical role, such as inflammation, cardiovascular diseases, and cancer.
Industry: Utilized in the development of nitric oxide-related assays and diagnostic tools
Comparison with Similar Compounds
- L-NAME (Nω-Nitro-L-arginine methyl ester)
- L-NMMA (Nω-Monomethyl-L-arginine)
- 7-Nitroindazole (7-NI)
- Aminoguanidine
L-NIO dihydrochloride stands out due to its potent and irreversible inhibition, making it a preferred choice for long-term studies on nitric oxide synthase activity.
Properties
IUPAC Name |
(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMAAFECCXGHI-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is L-NIO dihydrochloride, and what is its role in the research paper?
A1: this compound is a selective inhibitor of endothelial Nitric Oxide Synthase (eNOS). [] Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including bone remodeling. This study investigated the effects of different NO-synthase (NOS) isoforms, including eNOS, on bone remodeling during orthodontic tooth movement in rats. This compound was used to specifically inhibit eNOS activity and observe its impact on bone resorption and formation in this context.
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